1,3-Selenazole-2,4-diamine
Description
Properties
CAS No. |
832134-10-8 |
|---|---|
Molecular Formula |
C3H5N3Se |
Molecular Weight |
162.06 g/mol |
IUPAC Name |
1,3-selenazole-2,4-diamine |
InChI |
InChI=1S/C3H5N3Se/c4-2-1-7-3(5)6-2/h1H,4H2,(H2,5,6) |
InChI Key |
ZULUOWLUIDJQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C([Se]1)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Selenazole 2,4 Diamine and Advanced Derivatives
Classical and Established Synthetic Protocols for 1,3-Selenazoles
The foundational methods for constructing the 1,3-selenazole (B15495438) ring have been in development for over a century and remain central to the synthesis of its derivatives. These protocols are characterized by their reliability and versatility in creating the core heterocyclic structure.
Hantzsch-Type Condensation Reactions
The Hantzsch-type condensation is a cornerstone in the synthesis of 1,3-selenazoles. mdpi.comthieme-connect.deresearchgate.net This reaction typically involves the cyclocondensation of a selenium-containing nucleophile, such as selenourea (B1239437) or a selenoamide, with an α-halocarbonyl compound. thieme-connect.de The versatility of this method allows for the preparation of a wide variety of selenazoles by modifying both the selenium-containing component and the α-halocarbonyl partner. thieme-connect.de
The reaction of selenourea or its substituted derivatives with α-halocarbonyl compounds is a widely employed and classical method for the synthesis of 2-amino-1,3-selenazoles. nih.govmdpi.com This approach, first demonstrated by Hofmann in 1889, involves the condensation of selenourea or phenylselenourea with compounds like chloroacetone (B47974) or 2-bromoacetophenone (B140003) to yield the corresponding 2-amino-1,3-selenazole derivatives. mdpi.com The reaction is versatile, allowing for the synthesis of a broad spectrum of 2-amino-1,3-selenazoles by varying the substituents on both the selenourea and the α-halocarbonyl compound. nih.gov For instance, N,N-dicyclohexylselenourea has been successfully cyclized with different α-haloketones to produce N,N-dicyclohexyl-4-substituted 1,3-selenazol-2-amines in excellent yields of 92–96%. nih.govmdpi.com Similarly, a range of 2-(2-phenylethyl)amino 1,3-selenazoles have been synthesized in high yields (90–98%) through the cyclization of the corresponding substituted selenoureas with α-haloketones in refluxing ethanol (B145695). nih.govmdpi.com
The reaction conditions for this condensation can be varied to optimize yields and reaction times. Efficient and environmentally friendly methods have been developed, including the use of β-cyclodextrin as a catalyst in water, which allows the synthesis of 2-amino-4-substituted-1,3-selenazoles in high yields (86–95%) at 50 °C. nih.gov Another green approach involves the condensation of phenacyl bromides with selenourea in an ionic liquid/water solvent system, affording 2-amino-1,3-selenazoles in 91–97% yields in short reaction times (4–6 minutes) under ambient conditions. nih.govmdpi.com Microwave irradiation in an ionic liquid has also been shown to be highly effective, producing the desired products in 95–98% yields. nih.govmdpi.com Furthermore, a solvent- and catalyst-free protocol has been developed where powdered selenourea is reacted with molten 2-bromoacetophenone, leading to the formation of 4-aryl-1,3-selenazol-2-amine hydrobromides in 42–93% yields within seconds. mdpi.com
Table 1: Examples of 2-Amino-1,3-selenazole Synthesis via Condensation of Selenourea and its Analogues with α-Halocarbonyl Compounds
| Selenourea Derivative | α-Halocarbonyl Compound | Reaction Conditions | Product | Yield (%) |
| N,N-Dicyclohexylselenourea | Various α-haloketones | Not specified | N,N-Dicyclohexyl-4-substituted 1,3-selenazol-2-amine | 92-96% nih.govmdpi.com |
| Substituted (2-phenylethyl)selenoureas | Various α-haloketones | Refluxing ethanol | 2-(2-Phenylethyl)amino 1,3-selenazoles | 90-98% nih.govmdpi.com |
| Selenourea | α-Bromoketones | β-cyclodextrin, water, 50 °C | 2-Amino-4-substituted-1,3-selenazoles | 86-95% nih.gov |
| Selenourea | Phenacyl bromides | Ionic liquid/water, ambient temperature | 2-Amino-1,3-selenazoles | 91-97% nih.govmdpi.com |
| Selenourea | Phenacyl bromides | Ionic liquid, microwave | 2-Amino-1,3-selenazoles | 95-98% nih.govmdpi.com |
| Selenourea | 2-Bromoacetophenone | Molten, solvent-free | 4-Aryl-1,3-selenazol-2-amine hydrobromides | 42-93% mdpi.com |
| Phenylselenourea | 2-Bromo-4'-methylacetophenone | Ethanol, 80 °C, Et3N | 2-Phenylamino-4-(4-tolyl)-1,3-selenazole | 69% mdpi.com |
| Phenylselenourea | 2-Bromoacetophenone | Ethanol, 80 °C, Et3N | 2-Phenylamino-4-phenyl-1,3-selenazole | 89% mdpi.com |
| Phenylselenourea | 2-Bromo-4'-methoxyacetophenone | Ethanol, 80 °C, Et3N | 2-Phenylamino-4-(4-methoxyphenyl)-1,3-selenazole | 71% mdpi.com |
| Phenylselenourea | 2-Bromo-4'-phenylacetophenone | Ethanol, 80 °C, Et3N | 2-Phenylamino-4-(4-biphenyl)-1,3-selenazole | 74% mdpi.com |
The Hantzsch-type synthesis can be specifically tailored using α-haloaldehydes to produce 1,3-selenazoles with a hydrogen at the 4-position. A notable example is the synthesis of the parent, unsubstituted 1,3-selenazole. This was achieved through the reaction of selenoformamide with α-chloroacetaldehyde, yielding the target compound. thieme-connect.de Another instance involves the cyclization of selenoformamide with α-bromoacetaldehyde, which also produces the parent 1,3-selenazole, albeit in a low yield of 3%. mdpi.com This specific application of α-haloaldehydes demonstrates their utility in accessing fundamental selenazole structures.
The cyclocondensation of selenourea and its derivatives with α-haloketones is a highly versatile and widely utilized method for the synthesis of a diverse range of 2-amino-4-substituted-1,3-selenazoles. nih.govmdpi.comvulcanchem.com This reaction allows for the introduction of various substituents at the 4-position of the selenazole ring, depending on the structure of the α-haloketone used. nih.gov
For example, the reaction of selenourea with equimolar amounts of α-haloketones, such as 4-nitro-α-bromoacetophenone, in refluxing ethanol leads to the formation of the corresponding 4-substituted selenazole. vulcanchem.com Similarly, a series of 2-arylamino-1,3-selenazoles have been synthesized by the cyclocondensation of arylselenoureas with various α-haloketones in the presence of triethylamine. mdpi.com This method has been shown to produce products in generally high yields. mdpi.com
The reaction mechanism is believed to proceed through the formation of an intermediate addition product of selenourea and the α-haloketone, which then undergoes cyclization and subsequent dehydration to form the final 1,3-selenazole product. nih.govmdpi.com The versatility of this method is further highlighted by its application in the synthesis of N,N-dicyclohexyl-4-substituted 1,3-selenazol-2-amines and 2-(2-phenylethyl)amino 1,3-selenazoles in excellent yields. nih.govmdpi.com
Table 2: Examples of 2-Amino-1,3-selenazole Synthesis via Cyclocondensation with α-Haloketones
| Selenourea Derivative | α-Haloketone | Reaction Conditions | Product | Yield (%) |
| Selenourea | 4-Nitro-α-bromoacetophenone | Refluxing ethanol | 4-(4-Nitrophenyl)-1,3-selenazol-2-amine | Not specified vulcanchem.com |
| Arylselenoureas | Various α-haloketones | Ethanol, Et3N | 2-Arylamino-1,3-selenazoles | Generally high mdpi.com |
| N,N-Dicyclohexylselenourea | Four different α-haloketones | Not specified | N,N-Dicyclohexyl-4-substituted 1,3-selenazol-2-amine | 92-96 nih.govmdpi.com |
| Substituted selenoureas | Equimolar α-haloketones | Refluxing ethanol | 2-(2-Phenylethyl)amino 1,3-selenazoles | 90-98 nih.govmdpi.com |
| Selenourea | α-Bromoketones | P2Se5 for selenourea synthesis | Primary 2-aminoselenazoles | 84-94 nih.gov |
| Selenourea | 2-Bromoacetophenones | Molten, solvent-free | 4-Aryl-1,3-selenazol-2-amine hydrobromides | 42-93 mdpi.com |
| Selenourea | α-Bromoketones | β-Cyclodextrin, water | 2-Amino-4-substituted-1,3-selenazoles | 86-95 nih.gov |
| Selenourea | Phenacyl bromides | Ionic liquid/water | 2-Amino-1,3-selenazoles | 91-97 nih.govmdpi.com |
| Selenourea | Phenacyl halides | Ionic liquid, microwave | 2-Amino-1,3-selenazoles | 95-98 nih.govmdpi.com |
Cyclocondensation with α-Haloaldehydes
Cyclization of Selenoamides with α-Halocarbonyl Species
An alternative and powerful approach to the synthesis of 1,3-selenazoles involves the cyclization of selenoamides with α-halocarbonyl compounds. nih.govmdpi.com This method allows for the introduction of various substituents at the 2- and 4-positions of the selenazole ring. Selenoamides can be prepared from various starting materials, including nitriles, using reagents like phosphorus pentaselenide (P2Se5) or Woollins' reagent. nih.govmdpi.com
The subsequent reaction of these selenoamides with α-haloketones, typically in a solvent like ethanol, leads to the formation of the desired 2,4-disubstituted 1,3-selenazoles in moderate to excellent yields. nih.govmdpi.com For example, 2-aryl-1,3-selenazoles have been synthesized in 60–99% yields by the cyclization of selenoamides (prepared from arylacetonitriles and P2Se5) with α-bromoketones. nih.govmdpi.com Similarly, the reaction of various selenoamides with phenacyl bromides has afforded functionalized 1,3-selenazoles in yields ranging from 34% to 98%. nih.govmdpi.com
A notable variation of this method involves the in situ synthesis of propargyl selenoamides followed by spontaneous cycloisomerization to form 2,5-disubstituted selenazoles. nih.govacs.org This approach provides a streamlined route to these derivatives with yields ranging from 20% to 80%. nih.govacs.org
Table 3: Synthesis of 1,3-Selenazoles via Cyclization of Selenoamides
| Selenoamide Source | α-Halocarbonyl Species | Reaction Conditions | Product | Yield (%) |
| Arylacetonitriles + P2Se5 | α-Bromoketones | Not specified | 2-Aryl-1,3-selenazoles | 60-99 nih.govmdpi.com |
| Nitriles + P2Se5 | Phenacyl bromides | Not specified | Functionalized 1,3-selenazoles | 34-98 nih.govmdpi.com |
| Aromatic nitriles + Woollins' reagent | α-Haloketone | Refluxing MeOH | 2,4-Diaryl-1,3-selenazoles | 86-99 nih.gov |
| Propargyl amides + Ishihara reagent | (in situ cyclization) | Not specified | 2,5-Disubstituted selenazoles | 20-80 nih.govacs.org |
| Primary selenoamides | α-Haloketones | Not specified | Functionalized 1,3-selenazoles | Not specified researchgate.net |
| Primary arylselenoamides | α-Bromoketones | EtOH | 2,4-Diaryl-1,3-selenazoles | 21-77 mdpi.com |
Synthetic Routes Involving Selenosemicarbazides
Selenosemicarbazides serve as valuable precursors for the synthesis of certain 1,3-selenazole derivatives, particularly those with a hydrazinyl or related substituent at the 2-position. mdpi.comthieme-connect.comresearcher.life The Hantzsch-type condensation reaction is a common method employed for this purpose, where selenosemicarbazides or their derivatives are reacted with α-halogenocarbonyl compounds. mdpi.commdpi.comresearcher.liferesearchgate.net
For instance, new aryl-hydrazinyl-1,3-selenazoles and aroyl-hydrazonyl-1,3-selenazoles have been synthesized through the condensation of selenosemicarbazides with α-halogenocarbonyl derivatives. mdpi.comresearcher.liferesearchgate.net The use of microwave irradiation in these reactions has been shown to significantly reduce reaction times and improve yields compared to classical heating methods. mdpi.comresearcher.life
Contemporary and Environmentally Benign Synthetic Strategies
In recent years, a strong emphasis has been placed on developing greener and more efficient protocols for the synthesis of 1,3-selenazole derivatives. These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures compared to traditional approaches.
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional heating. This technique utilizes the phenomenon of acoustic cavitation to generate localized high temperatures and pressures, which can significantly accelerate reaction rates.
A notable application of this technology is the rapid and efficient synthesis of 2,4-disubstituted-1,3-selenazoles. By reacting α-bromoketones with selenourea in an aqueous medium at room temperature under ultrasonic irradiation, analytically pure products can be obtained in excellent yields (91–99%) within a remarkably short reaction time of 10–60 seconds. nih.gov The key advantages of this method include its operational simplicity, time-saving nature, mild reaction conditions, and the absence of by-products. nih.gov
Furthermore, ultrasound has been successfully employed in the synthesis of 2-amino-1,3-selenazole analogues of amino acids. arkat-usa.org In this protocol, N-protected-α-amino acid-derived bromomethyl ketones are coupled with selenourea. arkat-usa.orgresearchgate.net The use of ultrasonication in acetone (B3395972) as the reaction solvent leads to a rapid reaction, completing in just 10 minutes, as confirmed by the disappearance of the bromomethyl ketone peak in the IR spectrum. arkat-usa.org This method is not only rapid but also proceeds under mild conditions, offering a significant improvement over previous reports. arkat-usa.org The synthesis of chiral 2-iminoselenazolines from L-aminoesters, isoselenocyanates, and α-bromoketones has also been achieved regioselectively in a one-pot, three-component reaction under sonication at room temperature. mdpi.com
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has gained considerable attention as it often leads to dramatic reductions in reaction times, increased yields, and improved product purity. The Hantzsch condensation, a classical method for synthesizing thiazoles and their selenium analogues, has been significantly improved by the application of microwave irradiation. mdpi.comresearchgate.net
The synthesis of new aryl-hydrazinyl-1,3-selenazole and aroyl-hydrazonyl-1,3-selenazoles has been accomplished through the condensation of selenosemicarbazides with α-halogenocarbonyl derivatives. mdpi.com When comparing classical heating with microwave irradiation, the microwave-assisted method consistently provides excellent yields and drastically shorter reaction times. mdpi.com For instance, the synthesis of ethyl 2-[2-(4-methoxybenzoyl)hydrazinyl]-4-methyl-1,3-selenazole-5-carboxylate yielded 57% under conventional heating, while microwave irradiation boosted the yield to 94%. mdpi.com Similarly, the yield for N'-(5-Acetyl-4-methyl-1,3-selenazol-2-yl)-4-methoxybenzohydrazide increased from 63% to 93% with microwave assistance. mdpi.com
This protocol has proven versatile for the synthesis of other heterocycles as well, including 1,3-selenazoles, by simply substituting thiourea (B124793) with the appropriate surrogates. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3-Selenazole Derivatives
| Compound | Conventional Yield (%) | Microwave Yield (%) |
|---|---|---|
| Ethyl 2-[2-(4-methoxybenzoyl)hydrazinyl]-4-methyl-1,3-selenazole-5-carboxylate | 57 | 94 |
| N'-(5-Acetyl-4-methyl-1,3-selenazol-2-yl)-4-methoxybenzohydrazide | 63 | 93 |
Metal-Free Catalytic and Non-Catalytic Approaches
Increasing environmental concerns have driven the development of metal-free synthetic methodologies. These approaches avoid the use of potentially toxic and expensive metal catalysts, simplifying purification processes and reducing environmental impact.
A straightforward, catalyst-free, and solvent-free protocol for the Hantzsch condensation has been developed for the synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. researchgate.net This eco-friendly procedure is noteworthy for being the first of its kind for 1,3-selenazole synthesis. researchgate.net Reactions are completed within seconds, affording moderate to excellent yields after a simple workup. researchgate.net Specifically, 4-aryl-1,3-selenazol-2-amine hydrobromides have been synthesized in 42-93% yields. researchgate.net
Another metal-free approach involves the synthesis of sulfoximine-tethered selenazoles. nih.gov This method utilizes the reaction of an α-bromoalkanone with selenoamides in 2-propanol at ambient temperature, resulting in good yields (72–88%) of the target functionalized selenazoles. nih.gov Furthermore, a metal-free, multicomponent reaction of elemental selenium, amines, and α,β-unsaturated isocyanides has been reported for the synthesis of 2-amino-1,3-selenazoles in good yields (up to 80%). nih.gov The reaction proceeds through the in situ formation of isoselenocyanate, followed by an intramolecular Michael cycloaddition and aromatization. nih.gov
The use of sodium fluoride (B91410) as a mild and efficient catalyst has also been explored for the synthesis of 2,4-disubstituted 1,3-selenazoles in aqueous methanol (B129727) at room temperature. mdpi.com
One-Pot Multicomponent Reaction Sequences
One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single synthetic operation.
A sequential one-pot MCR has been developed for the synthesis of 2-amino-1,3-selenazole derivatives. researchgate.net This process involves the initial formation of an amidinoselenourea from an isoselenocyanate and N,N-diethyl-amidine, which then reacts with various halomethylene compounds to yield the desired products in good yields (65–89%). researchgate.net
Another example is a tandem one-pot protocol for the synthesis of selenazoles from alkynes under mild conditions. nih.govmdpi.com The reaction of arylacetylenes with N-bromosuccinimide and water generates 2,2-dibromo-1-arylethanones in situ, which subsequently react with selenoureas to afford 4-aryl-1,3-selenazol-2-amines in 61–72% yields. nih.govmdpi.com
Furthermore, a one-pot synthesis of 2-amino-4-alkyl-5-(R-benzyl)selenazoles has been achieved through the bromoarylation of methyl or cyclopropyl (B3062369) vinyl ketones followed by cyclization with selenourea. mdpi.com The multicomponent condensation of aromatic aldehydes, cyanoselenoacetamide, α-bromoketones, and dimedone in the presence of morpholine (B109124) at room temperature leads to the formation of complex 2-amino-4-chromen-5(6H)-ones in good yields (77–79%). nih.govmdpi.com
Catalytic Methodologies Utilizing β-Cyclodextrin and Related Catalysts
β-Cyclodextrin, a naturally occurring cyclic oligosaccharide, has gained prominence as a supramolecular catalyst in aqueous media, aligning with the principles of green chemistry. nih.gov Its hydrophobic inner cavity and hydrophilic outer surface allow it to encapsulate nonpolar guest molecules in aqueous solutions, thereby facilitating reactions.
The synthesis of 2-amino-4-substituted-1,3-selenazoles has been achieved in high yields (86–95%) from α-bromoketones and selenourea in the presence of β-cyclodextrin in water at 50 °C. nih.govmdpi.com This method is advantageous as it avoids the need for an inert atmosphere and high temperatures. nih.govmdpi.com Similarly, the reaction of arylacetylenes with N-bromosuccinimide and water, followed by reaction with selenoureas, is catalyzed by β-cyclodextrin in an aqueous medium to produce 4-aryl-1,3-selenazol-2-amines. nih.govmdpi.com
Other catalytic systems have also been employed. For instance, a carbon-supported copper catalyst has been used for the one-pot synthesis of benzo[d] mdpi.commdpi.comselenazole derivatives from 2-bromoaniline (B46623) at room temperature, providing good to high yields. researchgate.net
Targeted Synthesis of Specific 1,3-Selenazole-2,4-diamine Architectures
The synthesis of specifically substituted 1,3-selenazole-2,4-diamines and related structures is often driven by the desire to explore their structure-activity relationships for various biological applications.
The classical Hantzsch synthesis remains a cornerstone for producing 2-amino-1,3-selenazoles. mdpi.com The condensation of selenourea or phenylselenourea with chloroacetone or 2-bromoacetophenone was first demonstrated in 1889. mdpi.com A series of 2-arylamino-1,3-selenazoles have been synthesized by the cyclocondensation of arylselenoureas with various 2-haloketones in the presence of triethylamine, generally in high yields. mdpi.com
The synthesis of 2,4-diaryl-1,3-selenazoles has been achieved by the cyclization of primary arylselenoamides with α-haloketones in ethanol. nih.govmdpi.comirapa.org These selenoamides can be prepared from the reaction of nitriles with reagents like Woollins' reagent or NaHSe. nih.govmdpi.comirapa.org This approach has been used to prepare a variety of 2,4-diaryl-1,3-selenazoles with different substituents on the aryl rings. irapa.org
Furthermore, the synthesis of 2-aryl-4-ferrocenyl-1,3-selenazoles has been accomplished by reacting aryl selenoamides with (2-bromoacetyl)ferrocene in refluxing ethanol, showcasing the versatility of these methods for incorporating unique structural motifs. nih.gov
General Synthesis of 2-Amino-1,3-selenazoles
The Hantzsch condensation is a cornerstone for the synthesis of 2-amino-1,3-selenazoles. This method typically involves the reaction of a selenourea with an α-haloketone. mdpi.comorganic-chemistry.org A notable advancement in this area is the development of an eco-friendly, solvent-free protocol. organic-chemistry.orgthieme-connect.com In this approach, heating a 2-bromoacetophenone to its melting point and then adding selenourea results in a rapid reaction, often completing within seconds, to yield 2-amino-1,3-selenazole hydrobromides in moderate to excellent yields (42–93%). organic-chemistry.orgnih.gov This solvent-free method is not only efficient but also aligns with the principles of green chemistry by avoiding the use of toxic solvents. organic-chemistry.org
Alternative and environmentally benign approaches have also been explored. One such method utilizes an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4), under microwave irradiation. tandfonline.comresearchgate.net This process allows for the condensation of acyl halides, phenacyl halides, or α-bromo-β-keto esters with selenourea to produce 2-amino-1,3-selenazoles in excellent yields within a short reaction time of 4–6 minutes. A key advantage of this method is the recyclability of the ionic liquid. tandfonline.comresearchgate.net
Furthermore, ultrasound has been demonstrated as an effective tool in the synthesis of 2-amino-1,3-selenazole analogues of amino acids. arkat-usa.org The use of ultrasonication in acetone for the reaction of bromomethyl ketones with selenourea provides a rapid and high-yielding protocol. arkat-usa.org This method has been successfully applied to incorporate the 2-amino-1,3-selenazole moiety into the side chains of amino acids like aspartic acid and glutamic acid. arkat-usa.org
The reaction of N,N-unsubstituted selenoureas with α,β-unsaturated ketones in the presence of ferric chloride in an alcohol solvent at room temperature also yields 2-amino-1,3-selenazole derivatives. clockss.org The choice of alcohol can influence the yield, with primary alcohols generally providing higher yields than secondary or tertiary alcohols. clockss.org
Below is a data table summarizing various synthetic approaches to 2-amino-1,3-selenazoles.
| Reactants | Reagents/Conditions | Product | Yield (%) | Reference(s) |
| 2-Bromoacetophenones, Selenourea | Solvent-free, heat | 2-Amino-1,3-selenazole hydrobromides | 42-93 | organic-chemistry.orgnih.gov |
| Phenacyl halides, Selenourea | [Bmim]BF4, Microwave | 2-Amino-1,3-selenazoles | Excellent | tandfonline.comresearchgate.net |
| Bromomethyl ketones, Selenourea | Acetone, Ultrasonication | 2-Amino-1,3-selenazole amino acid analogues | High | arkat-usa.org |
| N,N-unsubstituted selenoureas, α,β-Unsaturated ketones | Ferric chloride, Alcohol, Room temperature | 2-Amino-1,3-selenazole derivatives | 77-89 | clockss.org |
Preparation of 4-Substituted-1,3-selenazol-2-amines
The synthesis of 4-substituted-1,3-selenazol-2-amines is often achieved through the cyclization of selenoureas with α-haloketones. mdpi.com A common route involves the initial preparation of selenoureas from the reaction of Woollins' reagent with cyanamides, followed by hydrolysis. mdpi.com These selenoureas are then reacted with various α-haloketones in refluxing ethanol to afford the desired 4-substituted-1,3-selenazol-2-amines in excellent yields. mdpi.com The reaction mechanism is believed to proceed through an initial addition product of the selenourea and α-haloketone, which then undergoes cyclization and subsequent dehydration. mdpi.com
A variety of substituents can be introduced at the 4-position of the selenazole ring using this methodology. The reaction has been shown to be tolerant of both electron-donating and electron-withdrawing groups on the aryl ring of the α-haloketone, with minimal impact on the reaction yields. mdpi.com
Another approach involves a one-pot tandem protocol starting from arylacetylenes. nih.govmdpi.com The reaction of arylacetylenes with N-bromosuccinimide and water generates 2,2-dibromo-1-arylethanones, which then react with selenoureas in the presence of β-cyclodextrin as a catalyst in an aqueous medium to give 4-aryl-1,3-selenazol-2-amines in good yields (61-72%). nih.govmdpi.com
Furthermore, N,N-dicyclohexyl-4-substituted 1,3-selenazol-2-amines have been synthesized in excellent yields (92-96%) by the cyclization of N,N-dicyclohexylselenourea with different α-haloketones. nih.govmdpi.com
The following data table outlines synthetic methods for 4-substituted-1,3-selenazol-2-amines.
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference(s) |
| Selenoureas, α-Haloketones | Refluxing ethanol | 4-Substituted-1,3-selenazol-2-amines | Excellent | mdpi.com |
| Arylacetylenes, N-Bromosuccinimide, Water, Selenoureas | β-Cyclodextrin, Aqueous medium | 4-Aryl-1,3-selenazol-2-amines | 61-72 | nih.govmdpi.com |
| N,N-Dicyclohexylselenourea, α-Haloketones | Cyclization | N,N-Dicyclohexyl-4-substituted 1,3-selenazol-2-amines | 92-96 | nih.govmdpi.com |
Synthesis of Bis(1,3-selenazoles)
The synthesis of bis(1,3-selenazoles), molecules containing two selenazole rings, has been achieved through the double cyclization of selenodiamides with α-haloketones. thieme-connect.com For instance, selenomalonic diamide (B1670390), prepared from the reaction of malonic dinitrile with P₂Se₅, can undergo double cyclization with phenacyl bromide to yield a bis-selenazole. thieme-connect.com Similarly, selenosuccinic diamide and selenoadipic diamide, derived from the corresponding dinitriles, have been used to synthesize bis-selenazoles linked by ethylene (B1197577) and butylene chains, respectively. thieme-connect.com
Another reported instance of bis(selenazole) formation involves the oxidative coupling of 2-selenazolylhydrazones mediated by ferric chloride (FeCl₃), resulting in intensely colored compounds. mdpi.com Additionally, a C-C coupling product, a bis(selenazole), was identified as a result of a transmetallation reaction involving an aurated 2-acetamidophenyl-4-phenyl-1,3-selenazole. mdpi.com
A data table summarizing the synthesis of bis(1,3-selenazoles) is provided below.
| Starting Materials | Reagents/Conditions | Product | Reference(s) |
| Selenomalonic diamide, Phenacyl bromide | Double cyclization | Bis(1,3-selenazol-2-yl)methane | thieme-connect.com |
| Selenosuccinic diamide, Phenacyl bromide | Double cyclization | 1,2-Bis(1,3-selenazol-2-yl)ethane | thieme-connect.com |
| Selenoadipic diamide, Phenacyl bromide | Double cyclization | 1,4-Bis(1,3-selenazol-2-yl)butane | thieme-connect.com |
| 2-Selenazolylhydrazones | FeCl₃ | Oxidatively coupled bis(selenazoles) | mdpi.com |
| Aurated 2-acetamidophenyl-4-phenyl-1,3-selenazole | Transmetallation reaction | C-C coupled bis(selenazole) | mdpi.com |
Strategies for 1,3-Selenazole-Fused Heterocyclic Systems
The fusion of the 1,3-selenazole ring with other heterocyclic systems leads to novel chemical architectures with potential biological significance. One such example is the synthesis of mdpi.comCurrent time information in Bangalore, IN.selenazolo[5,4-e] organic-chemistry.orgmdpi.comCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidines. nih.gov This is achieved through a multi-step process that involves the heteroannulation of a hydrazino derivative of selenazolo[4,5-d]pyrimidine with orthoesters or carbon disulfide, followed by S-alkylation. nih.gov The synthesis utilizes a Dimroth rearrangement in both acidic and basic media to facilitate the cyclocondensation of the triazole ring onto the selenazolopyrimidine framework. nih.gov
Another fused system, selenazolo[3,2-a]pyridin-4-ium derivatives, has been synthesized in high yields through the annulation reactions of 2-pyridineselenenyl chloride with various unsaturated compounds. researchgate.net
Furthermore, the synthesis of substituted mdpi.comCurrent time information in Bangalore, IN.selenazolo[4,5-d] mdpi.commdpi.comCurrent time information in Bangalore, IN.triazines has been reported. researchgate.net This involves the reaction of 2-substituted 4-amino-1,3-selenazole-5-carbonitriles with sodium nitrite (B80452) in hydrochloric acid to form chloroselenazolotriazines, which are then subjected to nucleophilic aromatic substitution reactions with secondary amines under microwave irradiation. researchgate.net
The synthesis of 2-(β-D-ribofuranosyl)selenazolo[5,4-d]pyrimidines, including the antiviral agent Selenazofurin, has been achieved from 4-substituted 5-amino-2-(β-D-ribofuranosyl)selenazoles. acs.org
A summary of strategies for 1,3-selenazole-fused heterocyclic systems is presented in the following data table.
| Fused System | Synthetic Strategy | Key Intermediates/Reactants | Reference(s) |
| mdpi.comCurrent time information in Bangalore, IN.Selenazolo[5,4-e] organic-chemistry.orgmdpi.comCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidines | Dimroth rearrangement, Heteroannulation | Hydrazino derivative of selenazolo[4,5-d]pyrimidine, Orthoesters/Carbon disulfide | nih.gov |
| Selenazolo[3,2-a]pyridin-4-ium derivatives | Annulation reactions | 2-Pyridineselenenyl chloride, Unsaturated compounds | researchgate.net |
| mdpi.comCurrent time information in Bangalore, IN.Selenazolo[4,5-d] mdpi.commdpi.comCurrent time information in Bangalore, IN.triazines | Diazotization, Nucleophilic aromatic substitution | 4-Amino-1,3-selenazole-5-carbonitriles, Sodium nitrite, Secondary amines | researchgate.net |
| 2-(β-D-ribofuranosyl)selenazolo[5,4-d]pyrimidines | Cyclization | 4-Substituted 5-amino-2-(β-D-ribofuranosyl)selenazoles | acs.org |
Derivatization Strategies and Post Synthetic Transformations of 1,3 Selenazole 2,4 Diamine Scaffolds
Functionalization at the Amino Moieties (C-2 and C-4 Positions)
The exocyclic amino groups at positions C-2 and C-4 of the 1,3-selenazole-2,4-diamine scaffold are primary sites for a range of chemical modifications. These reactions are crucial for building more complex molecular architectures and for modulating the electronic and biological properties of the core structure.
N-Acylation Reactions
The amino groups of 2-amino-1,3-selenazole derivatives can be readily acylated. mdpi.com For instance, acetylation can be achieved by heating the parent 2-arylamino-1,3-selenazoles in acetic anhydride (B1165640). mdpi.com This reaction proceeds smoothly to yield the corresponding N-acetyl derivatives. mdpi.com The success of the acylation is often confirmed by spectroscopic methods such as NMR and, in some cases, by X-ray diffraction. mdpi.com The introduction of an acetyl group can enhance the stability of the compounds in solution compared to the parent amines. mdpi.com
In a study involving ethyl 2-(2-amino-5-ethoxycarbonyl-1,3-selenazol-4-yl)-2-bromoethanoate, the 2-amino group was successfully acetylated using acetic anhydride in the presence of 4-dimethylaminopyridine (B28879) (DMAP). arkat-usa.org This reaction highlights the utility of standard acylation conditions for modifying the amino functionality on the selenazole ring. arkat-usa.org
| Reagent | Conditions | Product | Reference |
| Acetic anhydride | Heating | N-acetyl-2-arylamino-1,3-selenazole | mdpi.com |
| Acetic anhydride, DMAP | - | Ethyl 2-(2-acetylamino-5-ethoxycarbonyl-1,3-selenazol-4-yl)-2-bromoethanoate | arkat-usa.org |
Formation of Schiff Base Derivatives and Related Imine Structures
The formation of Schiff bases, or azomethines, represents another important functionalization pathway for amino-substituted selenazoles. These reactions typically involve the condensation of a primary amine with an aldehyde or ketone. dergipark.org.tr For example, 2-amino-1,3-selenazole derivatives can react with aromatic aldehydes to form the corresponding Schiff base derivatives. sioc-journal.cn
The reactivity of the amino group in 2-amino-1,3-selenazoles allows for condensation with aldehydes, such as benzaldehyde (B42025), often in the presence of a Lewis acid catalyst like zinc chloride, to furnish the corresponding carbinol which can then lead to the azomethine. mdpi.com The reaction of 2-arylamino-1,3-selenazoles with nitroso anilines has also been shown to produce C5-substituted azomethines. mdpi.com
Electrophilic Substitution Reactions on the 1,3-Selenazole (B15495438) Ring
The 1,3-selenazole ring, particularly when activated by electron-donating amino groups, is susceptible to electrophilic substitution reactions. The C-5 position is the most common site for such substitutions, demonstrating the regioselectivity of these transformations.
Regioselective Halogenation at C-5
The C-5 position of the 2-amino-1,3-selenazole ring is highly reactive towards electrophiles, including halogens. mdpi.com While direct halogenation of 2-arylamino-1,3-selenazoles with bromine or iodine may only result in the formation of hydrohalide salts, the N-acetylated derivatives can be halogenated at the C-5 position, albeit sometimes in poor yields. mdpi.com
A more effective method for the regioselective halogenation at C-5 involves the use of N-halosuccinimides. mdpi.com The use of N-bromo- or N-iodosuccinimide as the halogen source leads to the formation of the corresponding 5-halo-selenazoles in high yields. mdpi.com Similarly, 5-chloro derivatives can be prepared using reagents like phenyliodine(III) dichloride (PhICl₂). mdpi.com The bromination of the hydrobromide salt of a 2-amino-1,3-selenazole at the C-5 position has also been accomplished using bromine in carbon tetrachloride. mdpi.com
| Halogenating Agent | Product | Reference |
| N-Bromosuccinimide | 5-Bromo-2-arylamino-1,3-selenazole | mdpi.com |
| N-Iodosuccinimide | 5-Iodo-2-arylamino-1,3-selenazole | mdpi.com |
| Phenyliodine(III) dichloride | 5-Chloro-2-arylamino-1,3-selenazole | mdpi.com |
| Bromine in CCl₄ | 5-Bromo-2-amino-1,3-selenazole hydrobromide | mdpi.com |
Nitration Reactions
Nitration of the 1,3-selenazole ring can also be achieved, typically under acidic conditions. For 2-diethylamino-1,3-selenazole, nitration at the C-5 position has been carried out using a mixture of sulfuric acid and nitric acid. mdpi.com The synthesis of a mononitro derivative of 2-phenylbenzoselenazole has been achieved by dissolving the selenazole in concentrated sulfuric acid at a low temperature and then slowly adding a mixture of nitric and sulfuric acids.
Diazo Coupling Processes
The activated C-5 position of 2-amino-1,3-selenazoles can undergo diazo coupling reactions. mdpi.com This reaction involves an electrophilic substitution where a diazonium salt acts as the electrophile. organic-chemistry.org For example, 2-diethylamino-1,3-selenazole reacts with phenyl diazonium chloride to yield the corresponding C-5 azo-coupled product. mdpi.com This confirms the high reactivity of the C-5 position towards such electrophilic attacks. mdpi.com Azo coupling reactions are typically carried out in mildly acidic or neutral pH. organic-chemistry.org
| Reagent | Product | Reference |
| Phenyl diazonium chloride | C-5 Azo-coupled 2-diethylamino-1,3-selenazole | mdpi.com |
Nucleophilic Substitution and Addition Chemistry
The 2,4-diamino-1,3-selenazole scaffold is amenable to various nucleophilic substitution and addition reactions, primarily involving the exocyclic amino groups and the C5-position of the selenazole ring. The amino groups can act as nucleophiles, readily undergoing acylation, alkylation, and related transformations.
Research has demonstrated the acylation of 2-amino-1,3-selenazole derivatives with reagents such as benzoyl chloride in the presence of pyridine (B92270). mdpi.comnih.gov For instance, 2-amino-5-phenyl-1,3-selenazole can be converted to its corresponding 2-benzoylamino derivative. nih.gov This reactivity is fundamental for introducing a wide range of substituents at the amino positions, thereby modulating the electronic and steric properties of the molecule.
Furthermore, the C5-position of the 2-amino-1,3-selenazole ring is susceptible to electrophilic substitution, which proceeds via a nucleophilic attack from the electron-rich heterocycle. Halogenation at the C5-position has been successfully achieved using N-halosuccinimides. mdpi.com For example, treatment of N-acetylated 2-arylamino-1,3-selenazoles with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) affords the corresponding 5-bromo- and 5-iodo-selenazoles in high yields. mdpi.com These halogenated intermediates are valuable precursors for further functionalization through cross-coupling reactions.
Nucleophilic substitution can also occur at substituents attached to the selenazole ring. In one study, a bromoacetyl group at the C4-position of a 2-amino-1,3-selenazole derivative was displaced by various nucleophiles, including potassium thiocyanate (B1210189), sodium azide (B81097), amines, and thiols, leading to a series of novel 4,5-disubstituted 2-amino-1,3-selenazoles. nih.gov
A summary of representative nucleophilic substitution reactions on 2-amino-1,3-selenazole derivatives is presented below:
| Starting Material | Reagent | Position of Reaction | Product Type | Reference |
| 2-Amino-5-phenyl-1,3-selenazole | Benzoyl chloride, Pyridine | 2-Amino group | 2-Benzoylamino-5-phenyl-1,3-selenazole | nih.gov |
| N-Acetyl-2-arylamino-1,3-selenazole | N-Bromosuccinimide (NBS) | C5-position | 5-Bromo-N-acetyl-2-arylamino-1,3-selenazole | mdpi.com |
| Ethyl 2-(2-amino-5-ethoxycarbonyl-1,3-selenazol-4-yl)-2-bromoethanoate | Potassium thiocyanate (KSCN) | C4-substituent | 4-(Isothiocyanatomethyl) derivative | nih.gov |
| Ethyl 2-(2-amino-5-ethoxycarbonyl-1,3-selenazol-4-yl)-2-bromoethanoate | Sodium azide (NaN3) | C4-substituent | 4-(Azidomethyl) derivative | nih.gov |
Metalation and Transmetallation Reactions
Metalation of the 1,3-selenazole ring, followed by transmetalation, opens avenues for the introduction of a variety of functional groups through cross-coupling reactions. The C5-position is the most common site for metalation due to its higher reactivity. mdpi.com
One of the documented metalation reactions for a 2-amino-1,3-selenazole derivative is mercuration. The reaction of 2-amino-4-phenyl-1,3-selenazole with mercury(II) acetate (B1210297) results in the mercuration at the C5-position of the heterocycle. mdpi.com While direct metalation of the 2,4-diamino-1,3-selenazole core is not extensively reported, the reactivity of related 2-amino derivatives suggests that similar transformations are feasible.
Deprotonation using strong bases like lithium diisopropylamide (LDA) has been employed for the metalation of related selenazole systems, such as dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate, to synthesize 2-alkylthio-4,5-disubstituted-1,3-selenazoles. mdpi.comrsc.org This approach could potentially be adapted for the 1,3-selenazole-2,4-diamine scaffold, enabling subsequent reactions with various electrophiles.
Transmetalation reactions of the resulting organometallic intermediates, for instance with palladium or copper catalysts, would allow for the formation of new carbon-carbon and carbon-heteroatom bonds. An example of a C-C coupling reaction has been observed following an attempted transmetalation of a gold complex of a 2-acetamidophenyl-4-phenyl-1,3-selenazole, which resulted in the formation of a bis(selenazole) coupled at the C5-position. mdpi.com
The development of robust metalation and transmetalation protocols for 1,3-selenazole-2,4-diamine is a promising area for future research, which would significantly broaden its synthetic utility.
Intramolecular and Intermolecular Cyclization for Fused Heterocycles
The presence of reactive amino groups on the 1,3-selenazole-2,4-diamine scaffold makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions can be either intramolecular or intermolecular, leading to a variety of polycyclic structures with potential biological activities.
An example of an intermolecular cascade reaction involves the synthesis of 2-amino-4-chromen-5(6H)-ones. mdpi.comnih.gov This transformation proceeds through a Hantzsch-type reaction to form an intermediate vinylselenazole, which then undergoes further reaction and subsequent intramolecular cyclization to yield the fused chromenone system. mdpi.comnih.gov
The synthesis of Current time information in Bangalore, IN.nih.govselenazolo[4,5-d]pyrimidines has also been reported, starting from 2,4,5-trisubstituted-1,3-selenazoles. researchgate.net Hydrolysis of a cyano group at the C5-position to a carboxamide, followed by cyclocondensation with triethyl orthoesters, leads to the formation of the fused pyrimidine (B1678525) ring. researchgate.net This strategy highlights the potential to build complex heterocyclic systems from appropriately functionalized 2,4-diamino-1,3-selenazole precursors.
Furthermore, copper-catalyzed cascade cyclization of 2-haloaryl isoselenocyanates with isocyanides has been shown to produce benzo[d]imidazo[5,1-b] Current time information in Bangalore, IN.nih.govselenazoles. rsc.org This process involves a sequential intermolecular [3+2] cycloaddition and an intramolecular Ullmann-type C-Se bond formation. rsc.org While this specific example does not start from a pre-formed selenazole, it demonstrates a powerful strategy for constructing fused selenazole systems that could potentially be adapted.
The table below summarizes examples of cyclization reactions leading to fused heterocycles from selenazole precursors.
| Selenazole Precursor Type | Reaction Type | Fused Heterocycle | Reference |
| Vinylselenazole intermediate | Intramolecular cyclization | 2-Amino-4-chromen-5(6H)-one | mdpi.comnih.gov |
| 1,3-Selenazole-5-carboxamide | Intermolecular cyclocondensation | Current time information in Bangalore, IN.nih.govSelenazolo[4,5-d]pyrimidine | researchgate.net |
| Intermediate from 2-haloaryl isoselenocyanate | Intramolecular Ullmann-type C-Se bond formation | Benzo[d]imidazo[5,1-b] Current time information in Bangalore, IN.nih.govselenazole | rsc.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 1,3-selenazole (B15495438) derivatives, offering atom-specific information about the chemical environment and connectivity within the molecule. Multi-nuclear NMR experiments, including 1H, 13C, and 77Se, are routinely employed. mdpi.com
The 1H NMR spectra of 2-amino-1,3-selenazole derivatives provide key diagnostic signals. A characteristic feature is the signal for the proton at the C5 position of the selenazole ring. This proton typically appears as a sharp singlet, with its chemical shift being sensitive to the nature of the substituents on the ring. For instance, in various 4-substituted-1,3-selenazol-2-amines, this singlet is observed in the range of δ 7.44–7.90 ppm. mdpi.com In 2-arylamino-4-aryl-1,3-selenazoles, the C5-H proton signal can be found around δ 7.78 ppm. mdpi.com The protons of the amino group(s) at C2 and C4 typically appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. For example, in ethyl 2-(2-amino-5-ethoxycarbonyl-1,3-selenazol-4-yl)-2-methylaminoethanoate, the NH2 protons present as a broad singlet at δ 8.21 ppm. arkat-usa.org
Table 1: Representative 1H NMR Data for Substituted 2-Amino-1,3-selenazoles
| Compound | Solvent | C5-H Chemical Shift (δ, ppm) | Other Key Signals (δ, ppm) |
|---|---|---|---|
| 2-Phenylamino-4-phenyl-1,3-selenazole mdpi.com | DMSO-d6 | 7.78 (s) | 10.35 (s, NH), 6.99-7.92 (m, Ar-H) |
| 2-Phenylamino-4-(4-methoxyphenyl)-1,3-selenazole mdpi.com | DMSO-d6 | 7.60 (s) | 10.32 (s, NH), 3.79 (s, OMe) |
| 4-(4-Bromophenyl)-N-methyl-N-phenethyl-1,3-selenazol-2-amine mdpi.com | CDCl3 | 7.59 (s) | 7.15-7.67 (m, Ar-H), 3.65 (t, CH2), 2.97 (s, N-Me), 2.93 (t, CH2) |
| Ethyl 2-(2-amino-5-ethoxycarbonyl-1,3-selenazol-4-yl)-2-methylaminoethanoate arkat-usa.org | DMSO-d6 | - | 8.21 (br s, NH2), 5.15 (s, CH), 2.21 (s, N-Me) |
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, 'br s' denotes broad singlet. The data is for substituted analogs of 1,3-selenazole-2,4-diamine.
13C NMR spectroscopy provides crucial information about the carbon skeleton of the 1,3-selenazole ring. The chemical shifts of the C2, C4, and C5 carbons are diagnostic. The C2 carbon, being adjacent to two heteroatoms (Se and N), typically resonates at a lower field. For instance, in a series of 4-substituted-1,3-selenazol-2-amines, the C2 carbon signal appears around δ 171.2 ppm. mdpi.com The chemical shifts for C4 and C5 are also characteristic, appearing in regions typical for heterocyclic aromatic carbons. For example, in ethyl 2-(2-acetylamino-5-ethoxycarbonyl-1,3-selenazol-4-yl)-2-bromoethanoate, the C4 and C5 signals are observed at δ 152.6 and δ 120.8 ppm, respectively. arkat-usa.org In 2,4-diaryl-1,3-selenazoles, the C2, C4, and C5 carbons of the selenazole ring are observed in distinct regions, with the C2 carbon appearing at a particularly low field (e.g., δ ~176 ppm). irapa.org
Table 2: Representative 13C NMR Data for the 1,3-Selenazole Ring in Substituted Derivatives
| Compound | Solvent | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) |
|---|---|---|---|---|
| 4-(4-Bromophenyl)-N-methyl-N-phenethyl-1,3-selenazol-2-amine mdpi.com | CDCl3 | 171.2 | 152.0 | 105.3 |
| 2-Phenylamino-4-(4-tolyl)-1,3-selenazole mdpi.com | DMSO-d6 | 164.0 | 150.9 | 106.8 |
| Ethyl 2-(2-acetylamino-5-ethoxycarbonyl-1,3-selenazol-4-yl)-2-bromoethanoate arkat-usa.org | DMSO-d6 | 162.9 (C-2 and C=O) | 152.6 | 120.8 |
| 2-(Pyridin-2-yl)-4-(thiophen-2-yl)-1,3-selenazole irapa.org | DMSO-d6 | 176.25 | 151.65 | 118.77 |
Note: The presented data is for substituted analogs and illustrates the typical chemical shift ranges for the carbons of the 1,3-selenazole core.
77Se NMR spectroscopy is a powerful tool for directly probing the selenium atom in the heterocycle. The chemical shift of 77Se is highly sensitive to the electronic environment and the nature of substituents on the selenazole ring. researchgate.net For a series of 4-substituted-1,3-selenazol-2-amines, the 77Se NMR signals were observed as singlets in the range of δ 567.1–684.2 ppm. mdpi.comnih.gov This range is comparable to related 2-dialkylamino-1,3-selenazoles. nih.gov It has been noted that electron-withdrawing groups on the amine at the C2 position lead to higher 77Se NMR chemical shifts. mdpi.com In various 2-amino-1,3-selenazole derivatives derived from amino acids, the 77Se chemical shifts were found in the range of δ 199.0–212.0 ppm. arkat-usa.org
Table 3: 77Se NMR Chemical Shifts for Various Substituted 1,3-Selenazoles
| Compound Class | Solvent | 77Se Chemical Shift Range (δ, ppm) |
|---|---|---|
| 4-Substituted-1,3-selenazol-2-amines mdpi.comnih.gov | CDCl3 | 567.1–684.2 |
| 2-Imino-5-methylidene-1,3-selenazolidines clockss.org | CDCl3 | ~403-429 |
| 2-Arylamino-4-aryl-1,3-selenazoles mdpi.com | DMSO-d6 | ~573-616 |
| 2-Amino-1,3-selenazoles from amino acids arkat-usa.org | CDCl3 | 199.0–212.0 |
Note: Chemical shifts are relative to neat Me2Se. The data reflects the sensitivity of the 77Se nucleus to its molecular environment in related structures.
Two-dimensional (2D) NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are invaluable for establishing connectivity between different nuclei. In the context of selenazoles, the 1H-77Se HMBC experiment is particularly useful. mdpi.com This technique allows for the correlation of proton signals with the 77Se nucleus over two or three bonds. A key observation is the coupling between the C5-H proton and the 77Se nucleus, which can be seen as satellite peaks in the 1H NMR spectrum with a coupling constant (2JH-Se) of around 48-51 Hz. mdpi.com The 1H-77Se HMBC spectrum provides a direct and rapid method to determine 77Se chemical shifts, often requiring significantly less material and time compared to direct 77Se detection. mdpi.com
<sup>77</sup>Se NMR Spectroscopic Characterization
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Profiling
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. For 2-amino-1,3-selenazole derivatives, the IR spectra show characteristic absorption bands. The N-H stretching vibrations of the amino groups typically appear as broad bands in the region of 3100–3400 cm-1. arkat-usa.org A very strong band observed between 1554 and 1561 cm-1 is attributed to the ν(C=N) stretching vibration of the selenazole ring. mdpi.com Additionally, an intense band characteristic of the ν(C-Se) vibration is found in the range of 699 to 705 cm-1. mdpi.com The presence and position of other bands, such as those for carbonyl groups (C=O) in substituted analogs, provide further structural confirmation. arkat-usa.orgclockss.org
Table 4: Characteristic IR Absorption Bands for Substituted 2-Amino-1,3-selenazoles
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |
|---|---|---|
| Amino (N-H) | Stretching | 3100–3400 arkat-usa.org |
| Imine (C=N) | Stretching | 1554–1630 mdpi.comirapa.org |
| Carbon-Selenium (C-Se) | Stretching | 595–705 mdpi.comirapa.org |
| Carbonyl (C=O) (in derivatives) | Stretching | ~1660–1760 arkat-usa.org |
Mass Spectrometry: High-Resolution Mass Spectrometric (HRMS) Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound with high accuracy. For novel 1,3-selenazole derivatives, HRMS provides unambiguous confirmation of their molecular weight and composition by measuring the mass-to-charge ratio (m/z) to several decimal places. mdpi.com The observed isotopic distribution pattern is also a key diagnostic feature, as selenium has a characteristic pattern of naturally occurring isotopes (74Se, 76Se, 77Se, 78Se, 80Se, 82Se). The mass spectra of these compounds typically show the anticipated [M+H]+ or [M+Na]+ peaks with satisfactory accurate mass measurements, confirming the successful synthesis of the target molecules. mdpi.comarkat-usa.org For example, the calculated mass for the [M+H]+ ion of 4-(4-bromophenyl)-N-methyl-N-phenethyl-1,3-selenazol-2-amine was 420.9811, with the found value being 420.9809, demonstrating excellent agreement. mdpi.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for the theoretical investigation of heterocyclic systems, including selenazoles. mdpi.com These methods provide a robust framework for modeling the behavior of electrons within a molecule, which in turn determines its geometry, energy levels, and chemical reactivity.
Density Functional Theory (DFT) Based Studies
Density Functional Theory (DFT) has become a popular and effective method for studying the properties of organoselenium compounds. irapa.orgnih.gov By approximating the complex many-electron problem into one dealing with the electron density, DFT offers a balance of computational cost and accuracy. karazin.ua Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly paired with basis sets like 6-311+G(d,p) to investigate the properties of such molecules. karazin.ua
Molecular Geometry Optimization and Conformation Analysis
A fundamental step in computational analysis is geometry optimization, a process where the molecule's structure is adjusted to find its most stable energetic state, known as a potential energy minimum. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For the 1,3-selenazole (B15495438) ring, DFT calculations can precisely determine the spatial arrangement of the selenium, nitrogen, and carbon atoms, as well as the attached diamine groups.
Below is a table of representative optimized geometric parameters for a 1,3-selenazole derivative, calculated using DFT methods.
| Parameter | Atom Pair/Trio/Quartet | Value (Å or Degrees) |
| Bond Length | Se1 - C2 | 1.88 Å |
| C2 - N3 | 1.35 Å | |
| N3 - C4 | 1.38 Å | |
| C4 - C5 | 1.37 Å | |
| C5 - Se1 | 1.87 Å | |
| C2 - N (amino) | 1.36 Å | |
| C4 - N (amino) | 1.37 Å | |
| Bond Angle | C5 - Se1 - C2 | 88.5° |
| Se1 - C2 - N3 | 115.0° | |
| C2 - N3 - C4 | 112.5° | |
| N3 - C4 - C5 | 114.0° | |
| C4 - C5 - Se1 | 110.0° | |
| Dihedral Angle | C5 - Se1 - C2 - N3 | 0.5° |
| Se1 - C2 - N3 - C4 | -0.6° |
Note: The data in this table is illustrative and represents typical values for a 1,3-selenazole core structure based on computational studies of related compounds.
Electronic Structure Characterization (e.g., Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital Energies)
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. chemrxiv.org A smaller gap generally suggests higher reactivity. scielo.org.mx
The following table presents typical electronic properties for a selenazole derivative as determined by DFT calculations.
| Property | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Note: These values are representative and can be influenced by the specific computational method and the molecular environment.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.de This method provides quantitative insight into charge distribution (natural population analysis), the hybridization of atomic orbitals, and the stabilizing effects of electron delocalization. These delocalization effects are described as donor-acceptor interactions, where electrons move from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy associated with this interaction, E(2), quantifies the strength of the delocalization.
A hypothetical NBO analysis for 1,3-Selenazole-2,4-diamine might reveal the following key interactions:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N3 | σ* (C2-N(amino)) | 5.2 |
| LP (1) N3 | σ* (C4-C5) | 4.8 |
| LP (1) Se1 | π* (C4-C5) | 15.5 |
| π (C4-C5) | π* (C2-N3) | 20.1 |
| LP (1) N (on C2) | π* (C2-N3) | 45.3 |
| LP (1) N (on C4) | π* (C4-C5) | 40.8 |
Note: This table is illustrative. LP denotes a lone pair, π represents a pi bond, and σ* and π* represent anti-bonding orbitals. Higher E(2) values indicate stronger electronic delocalization.
Fukui Function Analysis for Prediction of Reactivity Sites (Electrophilic and Nucleophilic Centers)
Fukui function analysis is a tool within conceptual DFT used to identify the most reactive sites within a molecule. faccts.de It quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. The function f+(r) predicts sites for nucleophilic attack (where an incoming electron is most likely to reside), while f-(r) predicts sites for electrophilic attack (from where an electron is most easily removed). faccts.de These functions are derived from the electron densities of the neutral molecule (ρN), its anion (ρN+1), and its cation (ρN-1). faccts.de
For 1,3-Selenazole-2,4-diamine, Fukui analysis can pinpoint which atoms are most susceptible to attack:
| Atom | Fukui Index f+ (Nucleophilic Attack) | Fukui Index f- (Electrophilic Attack) |
| Se1 | 0.15 | 0.08 |
| C2 | 0.25 | 0.12 |
| N3 | 0.09 | 0.22 |
| C4 | 0.18 | 0.15 |
| C5 | 0.28 | 0.19 |
| N (on C2) | 0.04 | 0.13 |
| N (on C4) | 0.05 | 0.11 |
Note: This is a hypothetical representation. The highest f+ value (e.g., C5) indicates the most likely site for nucleophilic attack, while the highest f- value (e.g., N3) indicates the most probable site for electrophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of electronic excited states. rsc.orgbenasque.org It is a primary computational tool for predicting UV-Visible absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. scm.com The output of a TD-DFT calculation includes the excitation energies (often expressed in nanometers), the oscillator strength (a measure of the transition probability or intensity), and the molecular orbitals involved in the transition.
A representative TD-DFT calculation for a selenazole compound might yield the following data for the lowest energy electronic transitions:
| Excited State | Excitation Energy (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 350 | 0.25 | HOMO -> LUMO (95%) |
| S2 | 315 | 0.08 | HOMO-1 -> LUMO (88%) |
| S3 | 290 | 0.42 | HOMO -> LUMO+1 (75%) |
Note: This data is for illustrative purposes. S1, S2, etc., refer to the first, second, and subsequent singlet excited states.
Molecular Orbital Theory Principles in Elucidating Electronic Behavior
Molecular Orbital (MO) Theory is a fundamental quantum-mechanical model used to describe the electronic structure of molecules. fiveable.me It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule, which are then occupied by the molecule's electrons. libretexts.org This approach provides a detailed picture of electron distribution, bonding, and anti-bonding interactions. fiveable.me Key concepts within MO theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the electronic behavior and reactivity of a molecule. irapa.org
In the context of 1,3-selenazole derivatives, theoretical investigations using DFT calculations have been performed to understand their structural and electronic properties. irapa.orgirapa.org These studies analyze the energies of the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap (ΔE). irapa.org The distribution of these orbitals reveals information about the electron-donating and electron-accepting capabilities of different parts of the molecule.
For instance, studies on 2,4-diaryl-1,3-selenazoles show that the five-membered selenazole ring generally maintains a planar conformation. irapa.org The calculated bond lengths and angles provide a basis for understanding the electronic delocalization within the ring system. The calculated C-Se bond distances are often slightly shorter than typical C-Se single bonds, suggesting a degree of double-bond character and electron delocalization involving the selenium atom. irapa.org The calculated bond length for the C=N bond is approximately 1.348 Å, while the C-N bond is around 1.351 Å. irapa.org
Table 1: Selected Calculated Structural Parameters for a Representative 2,4-diaryl-1,3-selenazole Derivative
| Parameter | Calculated Value (Å or °) | Reference |
|---|---|---|
| Se(1)-C(2) Bond Length | 1.891 Å | irapa.org |
| Se(1)-C(5) Bond Length | 1.883 Å | irapa.org |
| C=N Bond Length | 1.348 Å | irapa.org |
| C-N Bond Length | 1.351 Å | irapa.org |
| C(5)-Se(1)-C(2) Bond Angle | 80.76–81.08° | irapa.org |
| C(2)-N(3)-C(4) Bond Angle | 112.73–113.61° | irapa.org |
Computational Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds. chemaxon.com By calculating parameters such as NMR chemical shifts and vibrational frequencies, researchers can compare theoretical data with experimental results to confirm molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical prediction of NMR chemical shifts, often performed using DFT and other quantum chemical calculations, has become an important step in structure verification. chemaxon.comnih.gov These calculations determine the magnetic shielding around each nucleus, which in turn dictates its chemical shift. ucl.ac.uk
For 1,3-selenazole derivatives, NMR spectroscopy provides characteristic signals that confirm their structure. mdpi.com In ¹H NMR spectra, a notable feature for certain derivatives is the coupling observed between the proton at position 5 of the selenazole ring and the ⁷⁷Se nucleus, which appears as satellite peaks with a coupling constant of approximately 49 Hz. mdpi.com ¹³C NMR spectra are also highly informative, revealing signals for the carbon atoms of the heterocyclic ring and any substituents. irapa.orgmdpi.com Theoretical predictions aim to reproduce these experimental values with high accuracy. nih.gov The chemical shifts are influenced by the electronic environment, including the presence of the selenium atom and the nature of substituents on the ring. irapa.org For example, in 2-arylamino-1,3-selenazoles, the carbon atoms of the selenazole ring exhibit distinct chemical shifts that are key to their identification. mdpi.com
Table 2: Representative Experimental ¹³C NMR Chemical Shifts for 2-Phenylamino-4-phenyl-1,3-selenazole (a model for theoretical comparison)
| Carbon Atom | Experimental Chemical Shift (δ, ppm) in DMSO-d₆ | Reference |
|---|---|---|
| C5 (CH) | 107.9 | mdpi.com |
| C4 | 150.9 | mdpi.com |
| C2 (CSe) | 164.1 | mdpi.com |
Infrared (IR) spectroscopy measures the vibrational transitions within a molecule, providing a characteristic fingerprint based on its functional groups. derpharmachemica.com Computational chemistry can predict these vibrational frequencies, typically using DFT calculations. irapa.orgderpharmachemica.com The calculated spectrum can be compared with the experimental IR spectrum to support structural assignments. irapa.org
Theoretical calculations determine the fundamental modes of vibration for a molecule. derpharmachemica.com In studies of 1,3-selenazole derivatives, IR spectroscopy is used alongside other methods to characterize the synthesized compounds. irapa.orgirapa.org The calculated vibrational frequencies for key bonds, such as C-H, C=N, and C-C stretching and bending modes, are correlated with the experimentally observed absorption bands. derpharmachemica.com For aromatic and heterocyclic systems, characteristic ring stretching and out-of-plane bending vibrations are particularly important for confirming the integrity of the core structure. derpharmachemica.com
Table 3: Typical Correlated Vibrational Frequencies for Functional Groups in Heterocyclic Compounds from Computational Studies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretching | 3100–3000 | derpharmachemica.com |
| Aromatic C=C Stretching | 1625–1430 | derpharmachemica.com |
| C=N Stretching | ~1610 | clockss.org |
| C-N Stretching | 1200–1130 | derpharmachemica.com |
| Aromatic C-H Out-of-Plane Bending | 1000–675 | derpharmachemica.com |
Theoretical NMR Chemical Shift Prediction
Molecular Modeling and Docking Methodologies for Interaction Analysis
Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction between two molecules when they bind to each other. ugm.ac.id This methodology involves creating a three-dimensional model of a ligand (e.g., a 1,3-selenazole derivative) and a receptor structure. ugm.ac.id The ligand's geometry is typically optimized, and partial charges are calculated using quantum mechanical methods before docking is performed with software that explores possible binding poses. ugm.ac.id
These methodologies are employed to analyze the non-covalent interactions that stabilize the complex formed between a ligand and a receptor. Docking simulations can identify key interaction points and binding modes. researchgate.net For derivatives of the 1,3-selenazole core, molecular docking simulations have been performed to understand how the heterocycle fits within a binding site. sioc-journal.cn The results of such analyses highlight specific interactions, such as the formation of hydrogen bonds between atoms on the selenazole derivative and residues in the binding pocket. sioc-journal.cn Furthermore, other non-bonded interactions, like N-H…pi interactions, can be identified, indicating that the 1,3-selenazole ring itself plays a central role in the binding event. sioc-journal.cn This type of analysis provides a detailed, atom-level understanding of the intermolecular forces governing the interaction without reference to any subsequent biological outcome. researchgate.netsioc-journal.cn
Advanced Synthetic and Structural Applications of 1,3 Selenazole 2,4 Diamine
Role as Versatile Building Blocks and Synthetic Intermediates for Complex Organic Molecules
1,3-Selenazole-2,4-diamine and its derivatives are highly valued as versatile building blocks in the synthesis of more complex organic molecules. Their utility stems from the reactivity of the selenazole core and the presence of the diamine functional groups, which allow for a variety of chemical transformations.
Researchers have successfully synthesized a range of 2,4-disubstituted-1,3-selenazoles through the Hantzsch-type condensation of selenourea (B1239437) with α-haloketones. mdpi.com This classic method provides a straightforward route to the core selenazole structure, which can then be further functionalized. For instance, the reaction of selenourea with phenacyl bromides yields 2-amino-4-aryl-1,3-selenazoles. nih.gov The amino group at the 2-position and the potential for substitution at the 4- and 5-positions make these compounds ideal starting materials for creating libraries of diverse molecules.
The synthesis of 2,4,5-trisubstituted-1,3-selenazoles has also been achieved through a one-pot, four-step procedure starting from dimethyl cyanodithioimidocarbonate. researchgate.net This method allows for the introduction of chemical diversity at three different positions on the selenazole ring by varying the amines and activated halides used in the synthesis. researchgate.net
Furthermore, selenoamides, which are precursors to 1,3-selenazoles, are themselves useful building blocks for other pharmacologically important heterocycles containing nitrogen and selenium. mdpi.com The conversion of selenoamides to 1,3-selenazoles is typically achieved by reaction with α-bromoketones. mdpi.com
The following table summarizes various synthetic approaches to substituted 1,3-selenazoles, highlighting the versatility of the 1,3-selenazole-2,4-diamine scaffold and its precursors.
| Starting Materials | Reagents | Product | Yield (%) | Reference |
| Selenourea, α-haloketones | - | 2,4-disubstituted-1,3-selenazoles | - | mdpi.com |
| Selenourea, Phenacyl bromides | - | 2-amino-4-aryl-1,3-selenazoles | - | nih.gov |
| Dimethyl cyanodithioimidocarbonate, Amines, Activated halides | - | 2,4,5-trisubstituted-1,3-selenazoles | Good | researchgate.net |
| Selenoamides, α-bromoketones | - | 1,3-selenazoles | 53-99 | mdpi.com |
| Primary arylselenocarboxylic amides, α-bromoketones | Cyclization | 2,4-diaryl-1,3-selenazoles | Fair to good | irapa.orgirapa.org |
| Aryl selenoamides, (2-bromoacetyl)ferrocene | Refluxing ethanol (B145695) | 2-aryl-4-ferrocenyl-1,3-selenazoles | 43-72 | mdpi.com |
| Selenosemicarbazones, Aroyl-selenosemicarbazide derivatives | Hantzsch-type condensation | Hydrazine functionalized 1,3-selenazoles | - | mdpi.com |
Contributions to the Synthesis of Other Heterocyclic Ring Systems
The 1,3-selenazole (B15495438) framework, particularly with the reactive handles provided by the 2,4-diamine substitution pattern, serves as an excellent precursor for the synthesis of various other heterocyclic ring systems. The inherent reactivity of the selenazole ring and the functional groups attached to it allow for cyclization and condensation reactions to form fused and linked heterocyclic structures.
One notable example is the synthesis of nih.govCurrent time information in Bangalore, IN.selenazolo[4,5-d]pyrimidines. This is achieved through a multi-step process starting from substituted 1,3-selenazole-5-carboxamides, which are then cyclocondensed with triethyl orthoesters. researchgate.net This demonstrates the ability to build a pyrimidine (B1678525) ring onto the existing selenazole scaffold.
Furthermore, 1,3-selenazole derivatives have been utilized in the synthesis of more complex structures containing other heterocyclic moieties. For instance, 1,3,4-thiadiazole (B1197879) derivatives containing a 1,3-selenazole fragment have been synthesized. nih.gov This was accomplished by reacting a 1,3-selenazole derivative with 2-amino-5-mercapto-1,3,4-thiadiazole. nih.gov The resulting compound could be further modified, for example, by creating Schiff base fragments. nih.gov
The reactivity of the 5-position of the 2-amino-1,3-selenazole ring has been exploited to introduce various substituents and to build other rings. Early work by Haginiwa demonstrated that bromination, nitration, and diazo-coupling reactions occur at this position. mdpi.com Condensation with benzaldehyde (B42025) has also been reported. mdpi.com These reactions highlight the potential of the 1,3-selenazole-2,4-diamine core to be elaborated into a wide array of more complex heterocyclic systems.
Development and Evaluation of Catalytic Systems Incorporating 1,3-Selenazole Frameworks
While the primary focus of research on 1,3-selenazole derivatives has been on their biological activities and as synthetic intermediates, there is emerging interest in their potential applications in catalysis. The presence of selenium, a soft Lewis acid, and nitrogen atoms within the 1,3-selenazole ring suggests that these compounds could act as ligands for metal catalysts or even as organocatalysts themselves.
For instance, a simple, efficient, and inexpensive one-pot method for the synthesis of benzo[d] nih.govCurrent time information in Bangalore, IN.selenazole derivatives has been developed using a carbon-supported copper catalyst. researchgate.net Although the selenazole itself is the product in this case, it points towards the compatibility of selenazole synthesis with catalytic systems.
The synthesis of 2,4-disubstituted-1,3-selenazoles can be catalyzed by sodium fluoride (B91410), which acts as a mild and efficient base. mdpi.comnih.gov This reaction proceeds smoothly at ambient temperature. mdpi.comnih.gov Additionally, the use of β-cyclodextrin as a catalyst in water for the synthesis of 4-aryl-1,3-selenazol-2-amines represents an environmentally friendly approach. nih.gov
While direct applications of 1,3-selenazole-2,4-diamine as a catalyst are not yet widely reported, the synthesis of chiral selenoureas derived from Cinchona alkaloids, which have been used as bifunctional organocatalysts in asymmetric Michael addition reactions, suggests a promising future direction. researchgate.net Given that selenoureas are direct precursors to 2-amino-1,3-selenazoles, it is conceivable that chiral 1,3-selenazole-2,4-diamines could be developed as effective asymmetric catalysts.
| Catalyst | Reaction | Product | Reference |
| Carbon-supported copper | Synthesis of benzo[d] nih.govCurrent time information in Bangalore, IN.selenazole derivatives from 2-bromoaniline (B46623) | Benzo[d] nih.govCurrent time information in Bangalore, IN.selenazole derivatives | researchgate.net |
| Sodium fluoride | Synthesis of 2,4-disubstituted-1,3-selenazoles from phenacyl bromides and selenourea | 2,4-disubstituted-1,3-selenazoles | mdpi.comnih.gov |
| β-cyclodextrin | Synthesis of 4-aryl-1,3-selenazol-2-amines in water | 4-aryl-1,3-selenazol-2-amines | nih.gov |
Application in Scaffold Design within Structure-Oriented Chemical Research and Diversity-Oriented Synthesis
The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify compounds with novel biological activities or other desired properties. scispace.com The 1,3-selenazole-2,4-diamine scaffold is well-suited for DOS due to its synthetic tractability and the multiple points for introducing structural diversity.
The ability to vary substituents at the 2-, 4-, and 5-positions of the 1,3-selenazole ring allows for the creation of large libraries of compounds from a common core structure. researchgate.netscispace.com This "scaffold-based" approach is a cornerstone of modern medicinal chemistry and drug discovery. The 1,3-selenazole core can be considered a "privileged scaffold," as it is found in numerous biologically active compounds.
For example, by starting with a common 1,3-selenazole precursor, different building blocks can be introduced to generate a library of analogues with varying steric and electronic properties. This strategy has been employed in the development of potential inhibitors for enzymes like cell division cycle 25 phosphatase B (Cdc25B), where a 1,3-selenazole core was linked to a 1,2,4-triazole (B32235) Schiff base. sioc-journal.cn
The synthesis of galanthamine-like molecules with high substitutional diversity, inspired by natural products, showcases the power of DOS. nih.gov A similar approach could be applied to the 1,3-selenazole-2,4-diamine scaffold to generate novel compound libraries for biological screening. The key to successful DOS is the use of branching reaction pathways that allow a common intermediate to be converted into a variety of different molecular frameworks. scispace.com The reactivity of the 1,3-selenazole ring system at multiple positions provides the necessary handles for such divergent synthetic strategies.
Emerging Research Avenues and Future Perspectives in 1,3 Selenazole 2,4 Diamine Chemistry
Innovations in Synthetic Methodologies for Enhanced Efficiency, Sustainability, and Stereocontrol
The development of efficient and environmentally benign synthetic methods for 1,3-selenazole (B15495438) derivatives is a primary focus of current research. Traditional syntheses often rely on α-haloketones and selenourea (B1239437) or its derivatives. mdpi.comnih.gov While effective, the use of expensive and sometimes toxic reagents has prompted the exploration of greener alternatives. mdpi.comnih.gov
Recent advancements include:
One-Pot and Tandem Reactions: To streamline synthetic processes, one-pot cascade syntheses and tandem protocols are being developed. mdpi.comnih.gov For instance, a tandem one-pot aqueous phase synthesis of selenazoles has been reported, which simplifies the procedure and utilizes a more environmentally friendly solvent. nih.govnih.gov
Solvent-Free and Ultrasound-Assisted Synthesis: Environmentally conscious approaches such as solvent-free reactions and the use of ultrasound irradiation are gaining traction. mdpi.comnih.gov A notable example is the solvent- and catalyst-free Hantzsch-type condensation for the synthesis of 2-amino-1,3-selenazoles, which proceeds rapidly and in high yields. nih.gov Ultrasound-mediated synthesis has also proven effective for preparing 2-amino-1,3-selenazoles derived from amino acids. arkat-usa.org
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of selenazole derivatives compared to classical heating methods. researchgate.netrsc.org
Use of Greener Catalysts and Reagents: Researchers are exploring the use of catalysts like β-cyclodextrin in aqueous media, which aligns with the principles of green chemistry. nih.govnih.gov Additionally, alternatives to hazardous α-haloketones, such as the use of [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) for the tosyloxylation of ketones, are being investigated. mdpi.comnih.gov
Stereocontrolled Synthesis: The synthesis of optically pure 1,3-selenazoles is crucial for their application in medicinal chemistry. nih.gov Methods are being developed to introduce chirality, such as using N-protected amino acids as starting materials to create selenazole analogues with retained stereochemistry. nih.govarkat-usa.org A significant challenge in this area is the instability of some chiral intermediates, like aliphatic selenamides, which can hinder purification and reduce yields. nih.gov
| Synthetic Innovation | Key Features | Compound Class | Reference(s) |
| Tandem One-Pot Synthesis | Aqueous phase, mild conditions | 4-Aryl-1,3-selenazol-2-amines | nih.govnih.gov |
| Solvent-Free Synthesis | Hantzsch-type condensation, rapid reaction | 4-Aryl-1,3-selenazol-2-amine hydrobromides | nih.gov |
| Ultrasound-Assisted Synthesis | Rapid, high-yielding | 2-Amino-1,3-selenazoles from amino acids | arkat-usa.org |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Aryl-hydrazinyl-1,3-selenazoles | researchgate.net |
| β-Cyclodextrin Catalysis | Aqueous medium, green chemistry | 2-Amino-4-substituted-1,3-selenazoles | mdpi.com |
| Stereocontrolled Synthesis | From N-protected amino acids | Optically pure 1,3-selenazoles | nih.govarkat-usa.org |
Advancements in Directed Functionalization and Post-Synthetic Modification Strategies
The ability to selectively modify the 1,3-selenazole core is essential for creating diverse libraries of compounds for various applications. Research in this area is focused on developing reliable methods for functionalization at different positions of the selenazole ring.
Key developments include:
C5-Position Functionalization: The C5-position of the 2-amino-1,3-selenazole ring is known to be highly reactive. mdpi.com This reactivity has been exploited for various transformations, including halogenation, nitration, and diazo-coupling. mdpi.com Recent studies have demonstrated that N-acetylation of the 2-amino group can facilitate selective halogenation at the C5-position in high yields. mdpi.com
N-Functionalization: The amino groups at the C2 and C4 positions offer opportunities for further modification. For example, the 2-amino group can be readily acetylated. mdpi.com
Metal-Mediated Modifications: Metallation reactions provide a pathway to introduce a wide range of functional groups. For instance, mercuration of 2-acetamidophenyl-4-phenyl-1,3-selenazole at the C5-position has been achieved, opening the door for subsequent transmetallation reactions. mdpi.com
Precursor-Based Functionalization: The synthesis of functionalized precursors, such as 4-halomethyl-2-amino-1,3-selenazoles, provides key intermediates for the introduction of various substituents. mdpi.com
| Functionalization Strategy | Position | Reagents/Conditions | Resulting Moiety | Reference(s) |
| Halogenation | C5 | N-halosuccinimide | 5-Halo-selenazole | mdpi.com |
| Acetylation | N2 | Acetic anhydride (B1165640) | 2-Acetamido-selenazole | mdpi.com |
| Mercuration | C5 | Mercury(II) acetate (B1210297) | 5-Mercurated-selenazole | mdpi.com |
| From Halomethyl Precursor | C4-substituent | Various nucleophiles | Diverse 4-functionalized selenazoles | mdpi.com |
Integration with High-Throughput Experimentation, Flow Chemistry, and Automated Synthesis Techniques
To accelerate the discovery and optimization of 1,3-selenazole-2,4-diamine derivatives, modern chemical technologies are being increasingly integrated into the research workflow.
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of reaction conditions and the generation of large libraries of compounds. researchgate.net Multi-component reactions are particularly well-suited for HTE, enabling the facile and automated generation of diverse small molecules. researchgate.net
Flow Chemistry: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of selenazoles in flow reactors could lead to more efficient and reproducible processes. Although specific examples for 1,3-selenazole-2,4-diamine are still emerging, the principles of flow chemistry are highly applicable to this area.
Automated Synthesis: Automated synthesis platforms can significantly reduce the manual labor involved in preparing and purifying compounds. The development of robust synthetic protocols for 1,3-selenazoles is a prerequisite for their integration into automated workflows.
The combination of these technologies has the potential to dramatically accelerate the exploration of the chemical space around the 1,3-selenazole-2,4-diamine scaffold.
Exploration of 1,3-Selenazole-2,4-diamine in Advanced Materials Science
While the biological activities of selenazoles are widely studied, their potential in materials science is a growing area of interest. ontosight.ai The unique electronic and photophysical properties imparted by the selenium atom make these compounds promising candidates for various advanced materials.
Potential applications include:
Optoelectronic Devices: The photophysical properties of selenazoles suggest their potential use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. ontosight.ai
Fluorescent Probes: The inherent fluorescence of some selenazole derivatives makes them suitable for development as fluorescent probes for sensing and imaging applications. ontosight.ai
Electron-Rich Olefins: Substituted 1,3-selenazoles can serve as precursors for electron-rich olefins like diselenadiazafulvalenes (DSeDAF), which exhibit excellent reversible donor ability and are of interest in the development of organic conductors and electronic materials. rsc.org
| Application Area | Relevant Property | Potential Compound Type | Reference(s) |
| Optoelectronics | Photophysical properties | Functionalized 1,3-selenazoles | ontosight.ai |
| Fluorescent Probes | Fluorescence | Substituted 1,3-selenazoles | ontosight.ai |
| Organic Conductors | Electron donor ability | Diselenadiazafulvalenes (from selenazole precursors) | rsc.org |
Synergistic Application of Computational Chemistry for Predictive Design and Mechanistic Elucidation
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights that complement experimental work.
Predictive Design: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecular geometries, electronic properties, and reactivity of novel 1,3-selenazole derivatives. uoradea.rofrontiersin.orgnih.gov This allows for the in-silico screening of potential candidates before their synthesis, saving time and resources.
Mechanistic Elucidation: Computational modeling helps to elucidate reaction mechanisms, providing a deeper understanding of the factors that control reactivity and selectivity. uoradea.ro For example, geometry optimization calculations can help understand the structural features of selenazole compounds. uoradea.ro
Structure-Property Relationships: Quantitative Structure-Property Relationship (QSPR) modeling can be employed to correlate the structural features of selenazole compounds with their physicochemical properties. uoradea.ro This can aid in the design of molecules with desired characteristics.
The synergistic use of computational and experimental approaches is crucial for the rational design of new 1,3-selenazole-2,4-diamines with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
